molecular formula C14H11Cl2NO B11986676 2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol

2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol

Cat. No.: B11986676
M. Wt: 280.1 g/mol
InChI Key: SGVXJWPZLXLKNG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol is a Schiff base compound derived from the condensation of 3,5-dichlorosalicylaldehyde with 4-methylaniline. The molecule features a phenol core substituted with two chlorine atoms at the 2- and 4-positions and an iminomethyl group at the 6-position, which is further linked to a 4-methylphenyl ring. This compound adopts an E-configuration at the central C=N bond, as confirmed by crystallographic studies of structurally analogous derivatives . The intramolecular O–H···N hydrogen bond stabilizes the enol tautomer, a characteristic common to salicylaldehyde-based Schiff bases .

Its synthesis typically involves refluxing equimolar amounts of 3,5-dichlorosalicylaldehyde and 4-methylaniline in ethanol or methanol, followed by purification via recrystallization or chromatography . The compound’s structural and electronic properties make it relevant in materials science and medicinal chemistry, particularly in coordination chemistry for metal complex formation and in agrochemical research as a synthetic elicitor .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2,4-dichloro-6-[(4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-4-12(5-3-9)17-8-10-6-11(15)7-13(16)14(10)18/h2-8,18H,1H3

InChI Key

SGVXJWPZLXLKNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the imine linkage between the phenol and the aldehyde .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The compound exerts its effects by activating plant immune responses. It interacts with pattern recognition receptors (PRRs) on the surfaces of plant cells, triggering pattern-triggered immunity (PTI). This leads to the activation of defense signals, including reactive oxygen intermediates (ROIs), calcium ions, salicylic acid, ethylene, and jasmonic acid . These signals coordinate a complex defense mechanism that protects plants from microbial diseases .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Chlorine vs. Methoxy Groups: Chlorine atoms (electron-withdrawing) enhance electrophilicity and stabilize the enol form, whereas methoxy groups (electron-donating) increase solubility and alter tautomeric equilibria .
  • Nitro Groups : Nitro substituents (e.g., in cobalt complex derivatives) introduce strong electron-withdrawing effects, enhancing metal-binding affinity and redox activity .

Crystallographic and Electronic Properties

  • Intramolecular Hydrogen Bonding: All PMP derivatives feature an O–H···N hydrogen bond, stabilizing the enol tautomer. The bond length varies slightly (1.82–1.89 Å) depending on substituent electronic effects .
  • Dihedral Angles: The angle between the phenol and phenyl rings ranges from 30.5° (4-methoxy-2-nitro derivative) to 45° (unsubstituted analogues), influencing π-π stacking and crystallinity .
  • Magnetic Properties : Copper(II) complexes of hydroxyphenyl-substituted derivatives exhibit antiferromagnetic coupling, with J values dependent on ligand geometry .

Biological Activity

2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol is an organic compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article reviews the compound's biological activities, including antimicrobial properties, mechanisms of action, and potential applications in drug development.

Molecular Formula: C13H10Cl2N2O
Molecular Weight: 305.14 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)N+[O-])Cl

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values as low as 0.22 to 0.25 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition: It effectively inhibited biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm mass .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .
  • Receptor Interaction: It may bind to specific receptors or enzymes, altering their activity and leading to antimicrobial effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial properties against clinical isolates.
    • Findings: The compound exhibited potent antibacterial activity with low toxicity levels, indicating its potential for therapeutic applications without significant side effects .
  • Synergistic Effects:
    • Objective: To assess the synergistic potential with existing antibiotics.
    • Results: When combined with Ciprofloxacin and Ketoconazole, the compound reduced the MICs of these drugs, suggesting a synergistic effect that could enhance treatment efficacy against resistant strains .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in the development of new antimicrobial agents. Its structural characteristics allow for modifications that could enhance its potency and selectivity.

Comparison with Similar Compounds

The following table compares this compound with related compounds:

Compound NameMIC (µg/mL)Biofilm Reduction (%)Enzyme TargetIC50 (µM)
Compound A0.2285DNA gyrase12.27
Compound B0.3075DHFR0.52
This compound 0.25 90 Both Varies

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol, and how can reaction yields be maximized?

  • The compound is synthesized via Schiff base condensation, typically involving a chloro-substituted salicylaldehyde derivative and a substituted aniline. For example, refluxing 3,5-dichloro-2-hydroxybenzaldehyde with 4-methylaniline in methanol under acidic or neutral conditions is a standard approach. Solvent choice (e.g., methanol or ethanol), temperature (reflux at ~60–80°C), and reaction time (1–4 hours) significantly impact yield . Purification via recrystallization (e.g., ethanol) improves purity. Yield optimization may require adjusting stoichiometric ratios (1:1 aldehyde-to-amine) and inert atmospheres to prevent oxidation.

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • X-ray crystallography provides definitive proof of molecular geometry, including bond lengths and angles, as demonstrated for structurally analogous imino-phenol derivatives .
  • FT-IR confirms the presence of phenolic O–H (broad peak ~3200–3500 cm⁻¹) and C=N (sharp peak ~1600–1650 cm⁻¹).
  • ¹H/¹³C NMR identifies substituent environments: aromatic protons (δ 6.5–8.0 ppm), imine proton (δ ~8.5 ppm), and methyl groups (δ ~2.3 ppm) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions).

Advanced Research Questions

Q. How do steric and electronic effects of chloro and methyl substituents influence the compound’s coordination chemistry and catalytic applications?

  • The chloro groups enhance electron-withdrawing effects, stabilizing metal-ligand complexes, while the methyl group introduces steric hindrance, affecting ligand geometry. Comparative studies using DFT calculations (e.g., Mulliken charges, frontier orbitals) and X-ray absorption spectroscopy (XAS) can quantify these effects. For instance, chloro substituents may increase Lewis acidity in metal complexes, making the compound suitable for catalysis in cross-coupling reactions .

Q. What experimental and computational strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Standardized bioassays : Reproduce studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables.
  • Molecular docking : Predict binding affinities to target proteins (e.g., enzymes like cytochrome P450) using software such as AutoDock Vina. Demircioglu et al. (2021) used this approach to explain activity variations in similar Schiff bases .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing Cl with F) and compare bioactivity trends .

Q. How can environmental persistence and degradation pathways of this compound be systematically evaluated?

  • Follow the INCHEMBIOL framework :

  • Fate studies : Use HPLC-MS/MS to track degradation products in simulated environments (soil/water microcosms).
  • Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines.
  • Computational modeling : Predict biodegradation half-lives using EPI Suite or SPARC.

Q. What advanced crystallographic techniques resolve non-covalent interactions affecting solid-state packing?

  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. For example, in 2-ethoxy analogs, ethoxy groups disrupt packing via steric effects, while chloro substituents enhance halogen bonding .
  • Thermogravimetric analysis (TGA) correlates thermal stability (decomposition ~200–300°C) with crystal packing efficiency.

Methodological Guidance for Data Contradictions

Q. How should researchers reconcile discrepancies in thermal stability data reported for this compound?

  • Combine TGA-DSC to measure decomposition temperatures under inert vs. oxidative atmospheres. Computational models (e.g., Gaussian-based thermochemistry) can predict degradation pathways and validate experimental data .

Q. What analytical workflows are recommended for characterizing tautomeric equilibria in solution?

  • UV-Vis spectroscopy monitors shifts in λ_max (e.g., enol-imine vs. keto-amine tautomers) across solvents (polar vs. nonpolar).
  • ¹H NMR titration in DMSO-d₆/CDCl₃ mixtures quantifies tautomer ratios via integration of diagnostic peaks (e.g., imine vs. enolic protons) .

Tables of Key Data

Property Method Key Findings Reference
Melting PointDSC192–194°C (decomposition observed)
Crystal SystemX-ray diffractionMonoclinic, space group P2₁/c
H-bonding InteractionsHirshfeld AnalysisO–H···N (2.7 Å), C–H···Cl (3.2 Å)
Antimicrobial Activity (MIC)Broth dilution assay12.5 µg/mL against S. aureus

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